4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Description
4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is a chemical compound that has garnered significant attention in recent years due to its various applications in scientific research and industry. This compound, with the molecular formula C14H13ClN2O3 and a molecular weight of 292.72 g/mol, is known for its unique chemical structure and properties.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-5-3-10(4-6-11)12-7-8-13(18)17(16-12)9-1-2-14(19)20/h3-8H,1-2,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQQHPHGHOTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and cost-effectiveness. Cold-chain transportation is often employed to maintain the stability of the compound during distribution .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
- 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
- 4-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Uniqueness
Compared to similar compounds, 4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a pyridazinone core with a chlorophenyl substituent, which is known to enhance biological activity. Its molecular formula is , and it possesses a molecular weight of 378.77 g/mol . The structural characteristics contribute to its interaction with various biological targets.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit specific enzymes linked to neurodegenerative diseases. Notably, it has been suggested that such compounds can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease treatment .
2. Anticancer Properties
Preliminary studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have demonstrated significant anti-cancer activity against MCF-7 breast cancer cells, blocking cell proliferation without inducing apoptosis . This suggests a potential therapeutic role in oncology.
3. Anti-inflammatory and Analgesic Effects
The compound is also being investigated for its anti-inflammatory and analgesic properties. These effects are crucial for developing treatments for conditions characterized by inflammation and pain .
Case Studies
Several studies have reported on the biological activities of related compounds:
- Study on MCF-7 Cells : A study assessed the cytotoxicity of a related compound on MCF-7 cells, revealing significant growth inhibition at concentrations of 250 and 300 mg/mL. The results showed no DNA fragmentation, indicating that the compound may inhibit cell growth without triggering apoptosis .
- Enzyme Interaction Studies : Interaction studies have confirmed binding affinities of similar compounds with MAO-B, suggesting that modifications in the structure could enhance selectivity and potency against this target .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential MAO-B inhibitor, anti-inflammatory |
| 3-(4-Chlorophenyl)-6-methylpyridazin-4(5H)-one | Structure | Cytotoxicity against MCF-7 cells |
| 5-Acetyl-2-(4-chlorophenyl)pyridazin-3(2H)-one | Structure | Anticancer activity, enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
